molecular formula C8H8ClNS B13596215 3-Chloro-4-methylbenzenecarbothioamide CAS No. 84863-84-3

3-Chloro-4-methylbenzenecarbothioamide

Cat. No.: B13596215
CAS No.: 84863-84-3
M. Wt: 185.67 g/mol
InChI Key: AMXCWWIEUBMNKR-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzenecarbothioamide is an organic compound with the molecular formula C8H8ClNS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylbenzenecarbothioamide typically involves the reaction of 3-chloro-4-methylbenzenamine with carbon disulfide and an appropriate base, such as sodium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then treated with an oxidizing agent, such as hydrogen peroxide, to yield the desired carbothioamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-methylbenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzenamine: Similar structure but with a methoxy group instead of a carbothioamide group.

    3-Fluoro-4-methylbenzenecarbothioamide: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

3-Chloro-4-methylbenzenecarbothioamide is unique due to the presence of both a chlorine atom and a carbothioamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

84863-84-3

Molecular Formula

C8H8ClNS

Molecular Weight

185.67 g/mol

IUPAC Name

3-chloro-4-methylbenzenecarbothioamide

InChI

InChI=1S/C8H8ClNS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)

InChI Key

AMXCWWIEUBMNKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=S)N)Cl

Origin of Product

United States

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